SMARt751

Tuberculosis Drug resistance reversal In vivo efficacy

Overcoming ethionamide (ETO) resistance due to ethA mutations is a major hurdle in TB research. SMARt751 is the validated chemical probe that bypasses ethA via VirS-mymA activation. - **Mechanism:** Binds VirS (1.69Å co-crystal), upregulates MymA, restores ETO efficacy against resistant strains. - **Utility:** Reverses resistance, reduces ETO dose 4x, enables safer combo therapy studies. - **Lead Quality:** Optimized N-acylated 4-phenylpiperidine with favorable PK & in vivo efficacy in chronic TB models.

Molecular Formula C15H17F4NO
Molecular Weight 303.29 g/mol
Cat. No. B15564964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARt751
Molecular FormulaC15H17F4NO
Molecular Weight303.29 g/mol
Structural Identifiers
InChIInChI=1S/C15H17F4NO/c16-13-3-1-11(2-4-13)12-6-9-20(10-7-12)14(21)5-8-15(17,18)19/h1-4,12H,5-10H2
InChIKeyITAKDOUYMNISSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARt751: VirS Ligand for Ethionamide Potentiation


SMARt751 is a small molecule belonging to the N-acylated 4-phenylpiperidine compound series, with the molecular formula C15H17F4NO and a molecular weight of 303.29 g/mol [1]. It functions as a transcriptional regulator ligand that specifically binds to the VirS protein of Mycobacterium tuberculosis [2]. This compound has been characterized as a research tool for enhancing ethionamide efficacy in tuberculosis studies, with demonstrated capacity to cross the blood-brain barrier . SMARt751 is typically supplied as a solid with purity exceeding 98% as verified by HPLC analysis .

No Generic Substitutes for SMARt751


SMARt751 is a VirS-targeting ligand within the broader class of ethionamide booster compounds, but it differs mechanistically from earlier-generation SMARt series molecules. Prior boosters such as SMARt-420 target the TetR-like repressor EthR2 to activate ethionamide [1], whereas SMARt751 operates through a distinct VirS-dependent pathway involving the mymA operon [2]. Within the N-acylated 4-phenylpiperidine series from which SMARt751 was selected, structure-activity relationships demonstrate that minor structural modifications produce substantial variations in VirS binding affinity and downstream ethionamide potentiation [3]. Generic substitution without verification of target engagement, potency, and in vivo efficacy would compromise experimental reproducibility in tuberculosis research applications.

SMARt751 Comparative Evidence


Atomic VirS Binding Mode

SMARt751 restores full ethionamide efficacy in mice infected with M. tuberculosis strains carrying ethA gene mutations that confer clinical ethionamide resistance [1]. This contrasts with ethionamide monotherapy, which shows negligible activity against these resistant strains.

Tuberculosis Drug resistance reversal In vivo efficacy

In Vivo Ethionamide Dose Reduction

Animal pharmacokinetic and pharmacodynamic parameters extrapolated to humans predict that 25 mg of SMARt751 daily enables a four-fold reduction in ethionamide dose while maintaining equivalent antimycobacterial efficacy and reducing side effects [1]. This provides a quantifiable therapeutic window advantage over ethionamide monotherapy.

Pharmacokinetics Pharmacodynamics Dose optimization

Restoring Ethionamide Efficacy in ethA Mutants

SMARt751 demonstrates experimentally verified blood-brain barrier permeability . This property distinguishes it from many ethionamide booster compounds for which CNS penetration data are unavailable or negative.

Blood-brain barrier CNS penetration Tuberculous meningitis

Superior Efficacy in Chronic TB Model

The crystal structure of VirS in complex with SMARt751 has been solved at 1.69 Å resolution, revealing that SMARt751 occupies a completely enclosed hydrophobic cavity and forms specific hydrogen bonds with Asn11 and Asn149 residues [1]. This represents the first and only reported crystal structure of any VirS-ligand complex.

Crystallography Structure-based drug design VirS ligand

SMARt751 In Vitro Potency: Enhanced Ethionamide Activity Against Mycobacterium tuberculosis

SMARt751 boosts the in vitro antimicrobial efficacy of ethionamide against Mycobacterium tuberculosis [1]. This potentiation is observed in both drug-susceptible and ethionamide-resistant strains.

Antimicrobial potentiation In vitro efficacy Ethionamide booster

SMARt751 Safety Profile: In Vitro and In Vivo Safety Validation

SMARt751 was shown to be safe in tests conducted both in vitro and in vivo [1]. This safety validation supports its use as a research tool in preclinical tuberculosis studies.

Toxicology Safety assessment Preclinical development

SMARt751 Research and Preclinical Applications


Reversing Ethionamide Resistance in ethA Mutants

SMARt751 is the compound of choice for preclinical studies evaluating ethionamide potentiation against drug-resistant M. tuberculosis strains. Its demonstrated capacity to fully restore ethionamide efficacy in mice infected with clinically relevant ethA-mutant strains [1] makes it essential for research programs focused on overcoming ethionamide resistance. Procurement of SMARt751 is justified for academic and pharmaceutical laboratories conducting in vivo efficacy testing of ethionamide-based combination regimens against multidrug-resistant tuberculosis.

Reducing Ethionamide Dose-Limiting Toxicity

SMARt751 is the only VirS ligand with an available high-resolution crystal structure of the target-ligand complex, refined to 1.69 Å resolution with detailed binding interactions mapped [1]. This structural information makes SMARt751 indispensable for computational chemistry and structure-based drug design efforts aimed at developing next-generation VirS ligands. Medicinal chemistry teams should procure SMARt751 as a reference standard for SAR studies and as a positive control in VirS binding assays.

Structure-Guided Drug Design for VirS

SMARt751 exhibits experimentally confirmed blood-brain barrier permeability [1], a property that distinguishes it from most ethionamide booster compounds. Research programs investigating tuberculous meningitis or other CNS manifestations of tuberculosis should prioritize SMARt751 procurement over alternative booster candidates lacking CNS penetration data. This application scenario is particularly relevant for academic neurology and infectious disease research groups studying Mycobacterium tuberculosis dissemination to the central nervous system.

VirS-mymA Operon Functional Validation

SMARt751 enables ethionamide dose-reduction studies based on PK/PD modeling that predicts a four-fold reduction in ethionamide dose with 25 mg daily SMARt751 co-administration while maintaining equivalent antimycobacterial efficacy [1]. Pharmaceutical development programs and clinical research organizations investigating strategies to mitigate ethionamide-associated hepatotoxicity and gastrointestinal adverse effects should procure SMARt751 as a lead compound for combination therapy optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMARt751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.